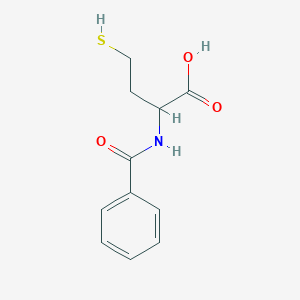![molecular formula C19H15BiO3 B12511944 [Carbonato(2-)-O]triphenylbismuth](/img/structure/B12511944.png)
[Carbonato(2-)-O]triphenylbismuth
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of [Carbonato(2-)-O]triphenylbismuth typically involves the reaction of triphenylbismuth with carbon dioxide. This reaction is carried out under an atmosphere of absolute ethanol and carbon dioxide . The compound is sensitive to heat and should be stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
[Carbonato(2-)-O]triphenylbismuth undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bismuth(V) derivatives.
Reduction: Reduction reactions can convert it back to bismuth(III) compounds.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common reagents used in these reactions include trifluoromethanesulfonic acid for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[Carbonato(2-)-O]triphenylbismuth has several applications in scientific research:
Biology: Its unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in various industrial processes, including polymerization reactions.
Mechanism of Action
The mechanism of action of [Carbonato(2-)-O]triphenylbismuth involves its ability to act as a catalyst in various chemical reactions. It interacts with molecular targets and pathways to facilitate these reactions, often by stabilizing transition states or intermediates .
Comparison with Similar Compounds
[Carbonato(2-)-O]triphenylbismuth is unique compared to other organobismuth compounds due to its stability and specific reactivity. Similar compounds include:
Triphenylbismuthine: An organobismuth compound with similar properties but different reactivity.
Triphenylstibine: A related compound with antimony instead of bismuth, showing different chemical behavior.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
Molecular Formula |
C19H15BiO3 |
|---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
triphenylbismuth(2+);carbonate |
InChI |
InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4);/q;;;;+2/p-2 |
InChI Key |
BSVXBXNZZNYAIK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Bi+2](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Chlorophenyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]benzenecarbothioyl}piperazine](/img/structure/B12511883.png)
![[3-(5-Chloro-2-fluorophenyl)-5-methyl-4-isoxazolyl][4-(trifluoromethyl)piperidino]methanone](/img/structure/B12511886.png)
![Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12511895.png)
![2-[1,3-Bis(4-tert-butylphenyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B12511904.png)



![1-[(Ammoniooxy)methyl]-3-bromobenzene chloride](/img/structure/B12511916.png)



![2-Chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12511934.png)
